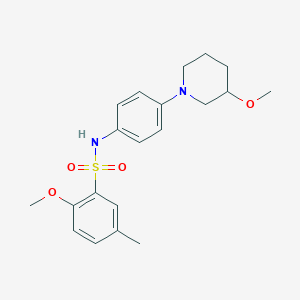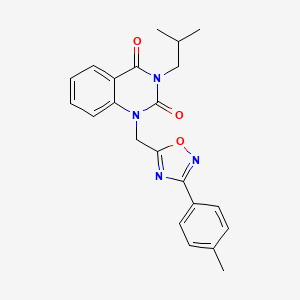
3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core, which is a structure widely recognized for its diverse applications in medicinal chemistry. The inclusion of an oxadiazole moiety and an isobutyl group enhances its chemical uniqueness and potential utility in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling with the quinazoline derivative. Typical steps may include:
Formation of the Oxadiazole Ring:
Reagents: p-Tolyl hydrazine and an appropriate carboxylic acid derivative.
Conditions: Cyclodehydration under acidic or basic conditions, often involving a dehydrating agent like phosphorus oxychloride.
Coupling with Quinazoline:
Reagents: Quinazoline-2,4-dione derivative with a suitable leaving group.
Conditions: Heating with a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial-scale production may employ streamlined processes for efficiency and cost-effectiveness. Steps include:
Optimized Reactions: Using continuous flow reactors to minimize reaction time and improve yield.
Purification Techniques: Employing chromatography or recrystallization for product purity.
化学反应分析
Types of Reactions
Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation reactions can occur using halogens (chlorine, bromine).
Common Reagents and Conditions
Oxidation: Mild oxidizing agents to prevent over-oxidation.
Reduction: Catalytic hydrogenation at atmospheric pressure.
Substitution: Reactions conducted in inert atmospheres to avoid side reactions.
Major Products
Products vary based on the reaction; for instance, oxidation may yield quinazoline derivatives with hydroxyl or carboxyl functional groups, while reduction often produces amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its role as a biochemical probe.
Industry: Used in developing materials with specific chemical properties.
作用机制
Molecular Targets and Pathways
Targets: Often interacts with cellular enzymes or receptors, modulating their activity.
Pathways: Can influence biochemical pathways by inhibiting or activating key proteins involved in disease processes.
相似化合物的比较
Similar compounds include those with the quinazoline or oxadiazole scaffolds. Unique aspects of 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione include:
Structural Features: Combination of functional groups that impart unique reactivity and biological activity.
Chemical Behavior: Distinctive reaction profiles compared to other quinazoline derivatives.
Similar Compounds
Quinazoline-4(3H)-ones
1,2,4-Oxadiazole derivatives
p-Tolyl-substituted heterocycles
Hope this gives you a comprehensive overview of this fascinating compound. Anything more specific you'd like to dive into?
属性
IUPAC Name |
1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)12-26-21(27)17-6-4-5-7-18(17)25(22(26)28)13-19-23-20(24-29-19)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXIPJKUWPTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
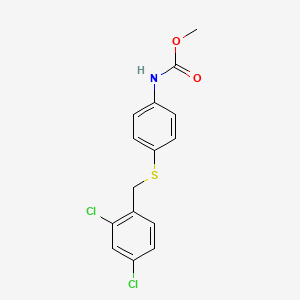

![N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)
![1-[(3-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2693472.png)
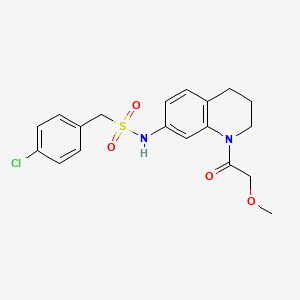
![N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2693477.png)
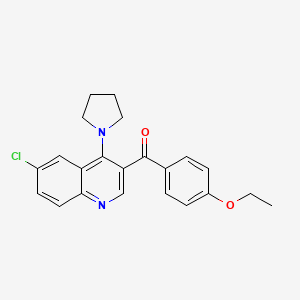
![N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2693480.png)
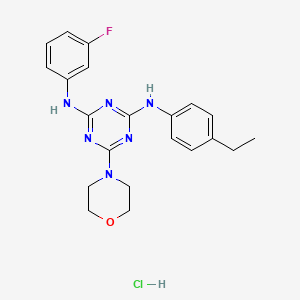
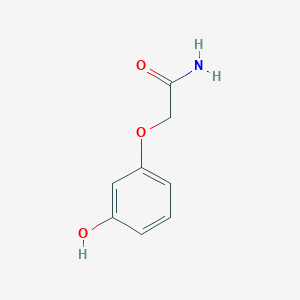
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2693484.png)
![tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate](/img/structure/B2693485.png)
![4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2693486.png)
